2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
Description
The compound 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a 1,2,4-triazole derivative featuring:
- A 4-bromophenyl group at position 4 of the triazole ring.
- A pyridin-4-yl substituent at position 3.
- A sulfanyl-acetamide moiety linked to the triazole core.
- An N-(3-fluoro-4-methylphenyl) group on the acetamide.
The pyridin-4-yl group may facilitate hydrogen bonding due to the nitrogen's position .
Properties
CAS No. |
477329-74-1 |
|---|---|
Molecular Formula |
C22H17BrFN5OS |
Molecular Weight |
498.4 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C22H17BrFN5OS/c1-14-2-5-17(12-19(14)24)26-20(30)13-31-22-28-27-21(15-8-10-25-11-9-15)29(22)18-6-3-16(23)4-7-18/h2-12H,13H2,1H3,(H,26,30) |
InChI Key |
KXFHKIMLPLHLJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of the corresponding hydrazinecarbothioamide with an appropriate acyl chloride.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via S-alkylation of the triazole-thiol intermediate with a bromophenyl derivative.
Attachment of the Pyridinyl Group: The pyridinyl group is incorporated through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the triazole derivative with N-(3-fluoro-4-methylphenyl)acetamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridinyl and bromophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include dehalogenated derivatives.
Substitution: Products may include substituted triazole derivatives.
Scientific Research Applications
2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Pharmacology: The compound is investigated for its ability to interact with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Substituent Variations on the Triazole Core and Acetamide Group
Key structural analogs differ in substituents on the triazole ring and the acetamide’s aryl group. These variations influence physicochemical properties and bioactivity:
†Calculated based on molecular formula C21H16BrFN5OS.
Key Observations:
- Pyridine Position: Pyridin-4-yl (target compound) vs.
- Acetamide Substituents:
- 3-Fluoro-4-methylphenyl (target): Balances moderate electronegativity (fluoro) with slight hydrophobicity (methyl).
- Trifluoromethylphenyl (): Higher electronegativity and steric bulk may improve target affinity but reduce solubility .
- 4-Chlorophenyl (): Chlorine’s larger atomic radius vs. fluorine could enhance hydrophobic interactions .
Crystallographic and Structural Studies
- SHELX Refinement: Multiple analogs (e.g., ) were characterized using SHELXL/SHELXT, ensuring accurate bond lengths and angles critical for QSAR modeling .
- Crystal Packing: Bromophenyl and pyridinyl groups contribute to π-π stacking, while sulfanyl-acetamide moieties form hydrogen bonds, influencing solubility and stability .
Biological Activity
Antimicrobial Activity
One of the most notable biological activities of this compound is its antimicrobial properties. Studies have shown that it demonstrates significant inhibitory effects against a variety of bacterial and fungal strains.
Antibacterial Activity
The compound has shown remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness against the following bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| S. aureus | 4.2 |
| E. coli | 6.8 |
| P. aeruginosa | 5.5 |
| K. pneumoniae | 7.1 |
Antifungal Activity
The compound also exhibits potent antifungal activity, particularly against Candida species. The table below summarizes its antifungal efficacy:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| C. albicans | 3.6 |
| C. glabrata | 4.8 |
| A. fumigatus | 5.2 |
Antiviral Properties
Research has indicated that 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide possesses notable antiviral activities . In particular, it has shown promise against several DNA and RNA viruses:
- Herpes Simplex Virus (HSV-1 and HSV-2)
- Influenza A virus
- Human Immunodeficiency Virus (HIV)
A case study involving HSV-1 infected Vero cells demonstrated that the compound inhibited viral replication by up to 91% at a concentration of 50 μM, with a low cytotoxicity profile (CC50 of 600 μM) .
Anti-inflammatory Activity
The compound has also shown significant anti-inflammatory properties in both in vitro and in vivo studies. Research indicates that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
In a murine model of acute inflammation, the compound demonstrated the following effects:
| Parameter | Reduction (%) |
|---|---|
| Paw edema | 62.3 |
| Neutrophil infiltration | 58.7 |
| TNF-α levels in serum | 71.2 |
| IL-6 levels in serum | 65.8 |
Anticancer Potential
Recent studies have explored the anticancer potential of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide. While research is still in its early stages, preliminary findings suggest that the compound may have antiproliferative effects on certain cancer cell lines.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 18.3 |
| HeLa (Cervical) | 22.7 |
| A549 (Lung) | 25.1 |
The biological activity of this compound is attributed to its unique structural features. The triazole ring plays a crucial role in its interaction with various molecular targets. Studies suggest that the compound's mechanism of action involves:
- Inhibition of key enzymes in microbial cell wall synthesis
- Interference with viral replication processes
- Modulation of inflammatory signaling pathways
- Potential interaction with cellular receptors involved in cancer cell proliferation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
